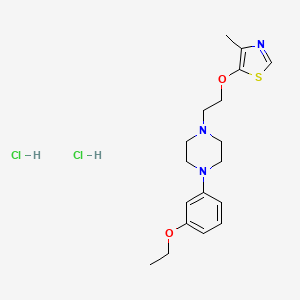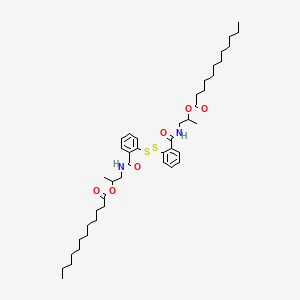
2,2'-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) is a chemical compound that belongs to the class of disulfides It is characterized by the presence of two benzamide groups connected by a disulfide bond, with lauroxyloxypropyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) typically involves the following steps:
Formation of the Disulfide Bond: The initial step involves the formation of the disulfide bond between two thiol groups. This can be achieved by oxidizing a thiol precursor using an oxidizing agent such as hydrogen peroxide or iodine.
Introduction of Benzamide Groups: The next step involves the introduction of benzamide groups. This can be done by reacting the disulfide intermediate with benzoyl chloride in the presence of a base such as pyridine.
Attachment of Lauroxyloxypropyl Substituents: The final step involves the attachment of lauroxyloxypropyl groups. This can be achieved by reacting the benzamide intermediate with lauroxyloxypropyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide and lauroxyloxypropyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzamides and lauroxyloxypropyl derivatives.
Applications De Recherche Scientifique
2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed, allowing the compound to participate in various biochemical processes. The molecular targets and pathways involved include thiol-disulfide exchange reactions with proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of lauroxyloxypropyl groups.
2,2’-Dithiobis(benzamide): Lacks the lauroxyloxypropyl substituents.
2,2’-Dithiobis(pyridine N-oxide): Contains pyridine N-oxide groups instead of benzamide groups.
Uniqueness
2,2’-Dithiobis(N-(2-(lauroxyloxy)propyl)benzamide) is unique due to the presence of lauroxyloxypropyl groups, which impart distinct physicochemical properties and potential applications compared to its analogs. These substituents can influence the compound’s solubility, reactivity, and interaction with biological systems.
Propriétés
Numéro CAS |
78010-17-0 |
|---|---|
Formule moléculaire |
C44H68N2O6S2 |
Poids moléculaire |
785.2 g/mol |
Nom IUPAC |
1-[[2-[[2-(2-dodecanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propan-2-yl dodecanoate |
InChI |
InChI=1S/C44H68N2O6S2/c1-5-7-9-11-13-15-17-19-21-31-41(47)51-35(3)33-45-43(49)37-27-23-25-29-39(37)53-54-40-30-26-24-28-38(40)44(50)46-34-36(4)52-42(48)32-22-20-18-16-14-12-10-8-6-2/h23-30,35-36H,5-22,31-34H2,1-4H3,(H,45,49)(H,46,50) |
Clé InChI |
SXIYHHBAIJTCSX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OC(C)CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(C)OC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


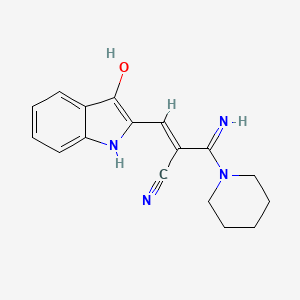
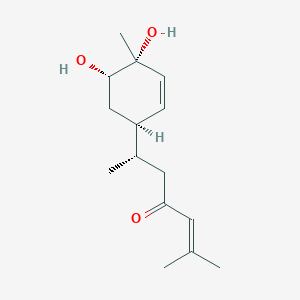
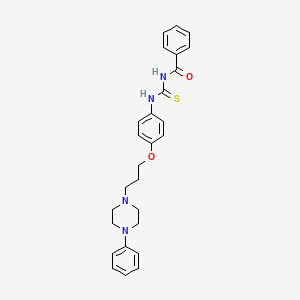
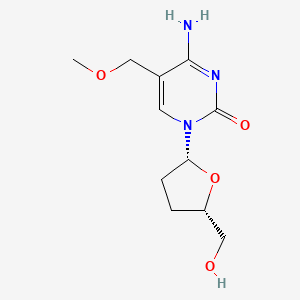

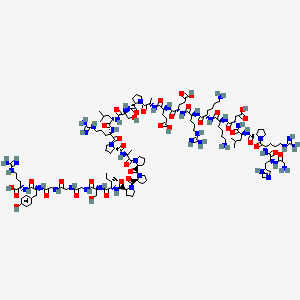
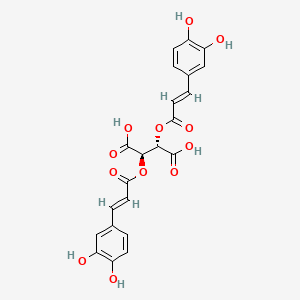
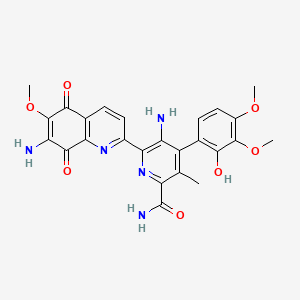

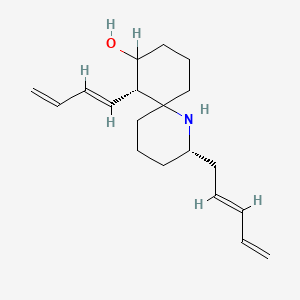
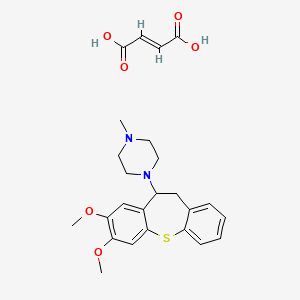
![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)
